Slower Enzymatic Hydrolysis Kinetics: 6-CFDA vs. FDA for Enhanced Assay Resolution
6-CFDA (as a representative CFDA compound) demonstrates a 9.5-fold higher Michaelis-Menten constant (Km) for intracellular esterases compared to the widely used viability probe fluorescein diacetate (FDA) . This quantifiable kinetic difference means 6-CFDA undergoes enzymatic hydrolysis at a slower rate than FDA under identical assay conditions, allowing for better temporal resolution in real-time viability monitoring and reducing the risk of signal saturation in highly esterase-active cell types .
| Evidence Dimension | Michaelis-Menten constant (Km) for intracellular esterase hydrolysis |
|---|---|
| Target Compound Data | Km ≈ 19 µM (CFDA, including 6-CFDA) |
| Comparator Or Baseline | FDA: Km ≈ 2 µM |
| Quantified Difference | 9.5-fold higher Km (19 µM vs. 2 µM) |
| Conditions | In vitro enzymatic assay; Michaelis-Menten kinetics analysis |
Why This Matters
Slower hydrolysis enables finer temporal control in viability assays and reduces premature signal saturation, directly impacting assay linearity and quantitative accuracy for high-throughput screening applications.
